molecular formula C3H5NaO3 B13852993 3-Hydroxypropionic Acid-D4 Sodium Salt

3-Hydroxypropionic Acid-D4 Sodium Salt

Cat. No.: B13852993
M. Wt: 116.08 g/mol
InChI Key: AVXDKPABPXSLIZ-PBCJVBLFSA-M
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Description

3-Hydroxypropionic Acid-D4 Sodium Salt is a deuterated form of 3-Hydroxypropionic Acid, where four hydrogen atoms are replaced with deuterium. This compound is a sodium salt derivative of 3-Hydroxypropionic Acid, a beta hydroxy acid. It is an important chemical building block used in various industrial applications, including the synthesis of acrylic acid, acrylamide, and 1,3-propanediol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 3-Hydroxypropionic Acid often involves microbial biosynthesis using genetically engineered microorganisms such as Saccharomyces cerevisiae and Aspergillus species. These microorganisms are engineered to overexpress specific enzymes that enhance the production of 3-Hydroxypropionic Acid from renewable biomass sources .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-Hydroxypropionic Acid can undergo oxidation to form malonic acid.

    Reduction: It can be reduced to 1,3-propanediol.

    Substitution: The hydroxyl group can be substituted with other functional groups to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Malonic acid

    Reduction: 1,3-propanediol

    Substitution: Various functionalized derivatives depending on the substituent used.

Scientific Research Applications

3-Hydroxypropionic Acid-D4 Sodium Salt has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxypropionic Acid-D4 Sodium Salt involves its participation in various metabolic pathways. It acts as an intermediate in the biosynthesis of other compounds and can be converted into different products through enzymatic reactions. The molecular targets and pathways involved include the dephosphorylation of hexokinase and citrate synthase, which enhance cytoplasmic and mitochondrial energy metabolism .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypropionic Acid: The non-deuterated form of the compound.

    Acrylic Acid: A related compound used in the production of polymers.

    1,3-Propanediol: A reduction product of 3-Hydroxypropionic Acid.

Uniqueness

3-Hydroxypropionic Acid-D4 Sodium Salt is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies and in tracing metabolic pathways. Its deuterated form provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for more precise analytical measurements.

Properties

Molecular Formula

C3H5NaO3

Molecular Weight

116.08 g/mol

IUPAC Name

sodium;2,2,3,3-tetradeuterio-3-hydroxypropanoate

InChI

InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1/i1D2,2D2;

InChI Key

AVXDKPABPXSLIZ-PBCJVBLFSA-M

Isomeric SMILES

[2H]C([2H])(C(=O)[O-])C([2H])([2H])O.[Na+]

Canonical SMILES

C(CO)C(=O)[O-].[Na+]

Origin of Product

United States

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